molecular formula C6H10N2O5 B1267223 Asp-gly CAS No. 3790-51-0

Asp-gly

Cat. No. B1267223
CAS RN: 3790-51-0
M. Wt: 190.15 g/mol
InChI Key: JHFNSBBHKSZXKB-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of Asp-Gly and its derivatives, including various α,α-disubstituted glycine derivatives combining side chains of Asp, has been achieved through methods such as α-alkylation of racemic 4-monosubstituted 2-phenyl-1,3-oxazol-5(4H)-ones. These synthetic routes have enabled the production of novel amino acid building blocks with preferred conformations assessed through X-ray structures and confirmed in solution via CD and NMR spectroscopy (Obrecht et al., 1996). Furthermore, the solid-phase synthesis approach has been employed for creating nucleopeptide sequences including Asp-Gly, demonstrating the versatility of synthesis strategies in peptide chemistry (Robles et al., 1995).

Molecular Structure Analysis

Detailed molecular structure analysis of Asp-Gly-containing peptides, such as the study on glycogenin, reveals the critical role of specific motifs like the DxD motif in enzyme activity. X-ray crystallography has provided insights into the conformational preferences of these peptides and their interaction mechanisms at the molecular level (Gibbons et al., 2002).

Chemical Reactions and Properties

The reactivity and chemical properties of Asp-Gly derivatives have been explored through various chemical reactions, including the synthesis of constrained analogues of the dipeptide DG (Asp-Gly). These studies highlight the potential of these peptides in forming structurally complex and biologically relevant molecules (Galeazzi et al., 2008).

Physical Properties Analysis

Investigations into the physical properties, such as electron density and electrostatic properties of peptides containing Asp-Gly, contribute to a deeper understanding of their behavior in various environments. High-resolution X-ray diffraction studies offer valuable data on charge distribution and bond characteristics within these molecules (Pichon-Pesme et al., 2000).

Chemical Properties Analysis

The chemical properties of Asp-Gly and related compounds, such as their interaction with transition-metal and organic fragments, have been the subject of extensive research. Such studies not only illuminate the fundamental aspects of peptide chemistry but also pave the way for novel applications in catalysis and material science (Cossairt & Cummins, 2009).

Scientific Research Applications

1. Alpha Beta Rearrangement of the Asp-Gly Sequence

  • Summary of Application: The Asp-Gly sequence is found in the protein proopiomelanocortin (POMC), a precursor to several nerve peptide hormones. The rearrangement of this sequence is being studied to estimate the biological activity and stability of the Joining peptide (JP), a peptide derived from POMC .
  • Methods of Application: JP was chemically synthesized using Fmoc and Boc solid phase methods. After deprotection, JP was separated and identified by reverse-phase HPLC and MALDI-TOF/MS .
  • Results: The rearrangement of the Asp-Gly moiety was observed in the case of the Fmoc method but was not significant in the case of the Boc method. The rearrangement was gradually increased in a pH-dependent manner and was significantly observed under strongly acidic conditions .

2. Asp-2078-Gly Mutation Conferring Resistance to ACCase Inhibitors

  • Summary of Application: The Asp-2078-Gly mutation in the acetyl-CoA carboxylase (ACCase) gene of the Polypogon fugax plant confers resistance to ACCase inhibitors, which are often used to control this weed in canola fields .
  • Methods of Application: Molecular analyses were conducted by comparing ACCase gene sequences of the resistant ® and sensitive (S) populations. A new derived cleaved amplified polymorphic sequence (dCAPS) method was developed for detecting the Asp-2078-Gly mutation .
  • Results: 93.75% of plants in the R population carried the Asp-2078-Gly mutation, and all the herbicide-resistant phenotype of this R population is inseparable from this mutation .

3. Detecting Aspartate Isomerization and Backbone Cleavage

  • Summary of Application: A 2D NMR-based approach has been proposed for the unambiguous identification of isoAsp and the products of Asp-Pro peptide-bond cleavage .
  • Methods of Application: The method involves the use of 2D NMR techniques .
  • Results: The method has been demonstrated to be applicable to proteins, including a therapeutic monoclonal antibody .

Future Directions

The future research directions for “Asp-gly” could involve further exploration of its role in protein degradation and stability . Additionally, the development of more resistant peptide drugs by chemical modifications could be another area of interest .

properties

IUPAC Name

(3S)-3-amino-4-(carboxymethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNSBBHKSZXKB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316373
Record name L-Aspartylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asp-gly

CAS RN

3790-51-0
Record name L-Aspartylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3790-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-3-[(carboxymethyl)carbamoyl]propanoic acid
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Record name ASPARTYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34,200
Citations
SM Potter, WJ Henzel, DW Aswad - Protein Science, 1993 - Wiley Online Library
… 10; Kinemage 1) occur in Asn-Gly or AspGly pairs, and it is likely that the isoaspartate associated with T4 may also occur in one or both of its Asp-Gly pairs. In flexible peptides, formation …
Number of citations: 101 onlinelibrary.wiley.com
E Nicolás, E Pedroso, E Girald - Tetrahedron letters, 1989 - Elsevier
… Sussary: The behaviour of protected H-Val-Lys-Asp-Gly-Tyr-Ile-OH towards imide formation … Recently we have used this approach in the synthesis of H-Val-Lys-Asp-Gly-OH …
Number of citations: 145 www.sciencedirect.com
C Fledelius, AH Johnsen, PAC Cloos, M Bonde… - Journal of Biological …, 1997 - ASBMB
… site being either nonisomerized (Asp-Gly) or β-isomerized (… type I collagen containing the sequence Asp-Gly (αCTX) and/… of type I collagen contains an Asp-Gly site prone to undergo β-…
Number of citations: 255 www.jbc.org
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
… the D-Asp content of the Asp-Gly sequence motif in piperidine treated … : Asp-Gly > Asp-Asn > Asp-Arg. However, the relative order of Asp chiral lability was found to be Asp-Arg > Asp-Gly …
Number of citations: 19 onlinelibrary.wiley.com
R Townend - Archives of Biochemistry and Biophysics, 1965 - Elsevier
The environment of the aspartic acid-glycine substitution has been examined. A pair of peptides of differing mobility, showing the known asp-gly substitution of the native variants, has …
Number of citations: 30 www.sciencedirect.com
K Okuyama, T Kawaguchi, M Shimura… - Biopolymers …, 2013 - Wiley Online Library
The single‐crystal structure of the collagen‐like peptide (Pro‐Pro‐Gly) 4 ‐Hyp‐Asp‐Gly‐(Pro‐Pro‐Gly) 4 , was analyzed at 1.02 Å resolution. The overall average helical twist (θ = 49.6) …
Number of citations: 10 onlinelibrary.wiley.com
EF Plow, MD Pierschbacher… - Proceedings of the …, 1985 - National Acad Sciences
… Conservative amino acid substitutions for the arginine, glycine, or aspartic acid markedly reduced inhibitory activity and the Asp-Gly-Arg sequence was inactive. These results indicate …
Number of citations: 820 www.pnas.org
H Tomizawa, H Yamada, Y Hashimoto… - … , Design and Selection, 1995 - academic.oup.com
… the Asp-Gly sequence … Asp-Gly sequence, and such a sequence can be used for the de novo design of a protein (Tanaka et al., 1994). In fact, hen eggwhite lysozyme has three Asp-Gly …
Number of citations: 31 academic.oup.com
RQ Blackwell, TB Shih, CL Wang, CS Liu - Biochimica et Biophysica Acta …, 1972 - Elsevier
Hb G Hsi-Tsou was found in Taiwan, in 1964, in two Chinese sisters who were born in Hopei Province. Structure analyses now have shown that the anomaly in this variant is at the β-79 …
Number of citations: 21 www.sciencedirect.com
M Presta, M Rusnati, C Urbinati… - Journal of cellular …, 1991 - Wiley Online Library
… Peptides A and C contain the amino acid sequence Asp‐Gly‐Arg (DGR), which is the inverse of the cell adhesion signal sequence RGD recognized by integrins. DGR‐ and RGD‐…
Number of citations: 40 onlinelibrary.wiley.com

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